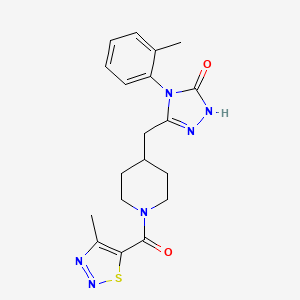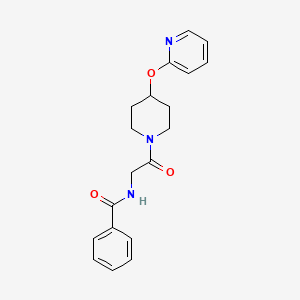![molecular formula C16H21FN2O B2954671 [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2310220-92-7](/img/structure/B2954671.png)
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone, also known as DF-MDBP, is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of psychoactive compounds that are structurally similar to amphetamines and have stimulant effects on the central nervous system. DF-MDBP has gained attention in the scientific community due to its potential applications in research and medicine.
Mécanisme D'action
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone acts as a reuptake inhibitor of dopamine and serotonin, which increases the levels of these neurotransmitters in the brain. This leads to a stimulant effect and can cause feelings of euphoria, increased energy, and heightened alertness. The exact mechanism of action of [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is still being studied, and further research is needed to fully understand its effects on the brain.
Effets Biochimiques Et Physiologiques
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been shown to have a range of biochemical and physiological effects on the body. It can cause an increase in heart rate, blood pressure, and body temperature, which can be dangerous in high doses. [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been shown to have neurotoxic effects, which can lead to damage to the brain and nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has several advantages for use in laboratory experiments. Its binding affinity for certain receptors in the brain makes it a valuable tool for studying the mechanisms of addiction and other psychiatric disorders. However, due to its potential neurotoxic effects, caution must be taken when using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments. Further research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in research settings.
Orientations Futures
There are several future directions for research involving [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has also been studied for its potential use in drug development, particularly in the development of new medications for addiction and other psychiatric disorders. Further research is needed to fully understand the potential applications of [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in these areas. Additionally, research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments and potential therapeutic applications.
In conclusion, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic compound that has gained attention in the scientific community due to its potential applications in research and medicine. While further research is needed to fully understand its mechanism of action and potential therapeutic applications, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has shown promise as a valuable tool for studying the mechanisms of addiction and other psychiatric disorders. Caution must be taken when using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in laboratory experiments due to its potential neurotoxic effects, and further research is needed to fully understand the risks and limitations of using [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone in research settings.
Méthodes De Synthèse
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone can be synthesized by a multi-step process that involves the reaction of various chemicals and reagents. The synthesis method typically involves the use of organic solvents and requires specialized equipment and expertise. Due to the complex nature of the synthesis process, [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone is not readily available for purchase and is primarily used in research laboratories.
Applications De Recherche Scientifique
[4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone has been studied for its potential applications in neuroscience and pharmacology research. It has been shown to have binding affinity for certain receptors in the brain, such as the dopamine transporter and serotonin transporter, which are involved in regulating mood and behavior. This makes [4-(Dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone a valuable tool for studying the mechanisms of addiction and other psychiatric disorders.
Propriétés
IUPAC Name |
[4-(dimethylamino)phenyl]-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-18(2)13-5-3-11(4-6-13)16(20)19-14-7-8-15(19)10-12(17)9-14/h3-6,12,14-15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INQGSMNUNLGKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-N,N-dimethylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazole](/img/structure/B2954588.png)


![9-methyl-1,7-bis(2-oxopropyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2954593.png)
![5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2954594.png)

![N-[5-(3-cyanothiomorpholine-4-carbonyl)-4-methylthiophen-2-yl]-3-fluorobenzamide](/img/structure/B2954600.png)
![2-[(2-Chlorobenzyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2954602.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide](/img/structure/B2954606.png)

![Ethyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2954608.png)
![N,N-dimethyl-2-{[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2954609.png)
